molecular formula C6H3BrF3NO B1521476 2-Bromo-6-(trifluoromethyl)pyridin-3-ol CAS No. 1211526-50-9

2-Bromo-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B1521476
CAS No.: 1211526-50-9
M. Wt: 241.99 g/mol
InChI Key: HMOAJSVNWQZSAL-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the CAS Number: 1211526-50-9 . It has a molecular weight of 242 . The compound is a powder at room temperature .


Synthesis Analysis

Trifluoromethylpyridines, such as this compound, have been synthesized and used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have been introduced to the market .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H . This code provides a specific identifier for the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, trifluoromethylpyridines are known to be used in various chemical reactions in the agrochemical and pharmaceutical industries .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 40-42 degrees Celsius . The compound has a flash point of 113 .

Scientific Research Applications

Spectroscopic and Optical Properties

One study focused on the spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, revealing its vibrational frequencies and chemical shift values through density functional theory (DFT) and time-dependent DFT methods. This research not only provides insights into the molecule's spectroscopic properties but also its non-linear optical (NLO) characteristics and antimicrobial activities, demonstrating the molecule's potential in various applications (Vural & Kara, 2017).

Synthetic Methodologies and Chemical Transformations

Another significant application is in synthetic chemistry, where trifluoromethyl-substituted pyridines were prepared through the displacement of iodine by in situ generated (trifluoromethyl)copper. This method represents a convenient approach to introducing trifluoromethyl groups into pyridine rings, showcasing the utility of such compounds in the synthesis of more complex molecules (Cottet & Schlosser, 2002).

Antimicrobial Activities

The antimicrobial potential of related compounds is also noteworthy. For instance, novel bis(trifluoromethyl)phenyl-triazole-pyridine hybrids exhibited significant activity against various bacterial and fungal strains, underscoring the relevance of these compounds in developing new antimicrobials (Jha & Ramarao, 2017).

Coordination Chemistry and Material Science

Furthermore, chromium(III) complexes with terdentate 2,6-bis(azolylmethyl)pyridine ligands were synthesized, exhibiting activity in ethylene polymerization. This application highlights the role of such compounds in catalysis and material science, contributing to advancements in polymer synthesis and functional materials (Hurtado et al., 2009).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines, such as 2-Bromo-6-(trifluoromethyl)pyridin-3-ol, are expected to have many novel applications discovered in the future . They are currently used in the agrochemical and pharmaceutical industries, and many candidates are undergoing clinical trials .

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NO/c7-5-3(12)1-2-4(11-5)6(8,9)10/h1-2,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMOAJSVNWQZSAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211526-50-9
Record name 2-bromo-6-(trifluoromethyl)pyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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